molecular formula C10H10N2O5 B2381800 2-(2-hydroxyethyl)-7-nitro-4H-1,4-benzoxazin-3-one CAS No. 191096-41-0

2-(2-hydroxyethyl)-7-nitro-4H-1,4-benzoxazin-3-one

Cat. No.: B2381800
CAS No.: 191096-41-0
M. Wt: 238.199
InChI Key: XFMZSIGEYJLZHN-UHFFFAOYSA-N
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Description

2-(2-hydroxyethyl)-7-nitro-4H-1,4-benzoxazin-3-one is a chemical compound that belongs to the benzoxazinone family. This compound is characterized by the presence of a benzoxazinone ring system, which is a fused bicyclic structure containing both benzene and oxazinone rings. The addition of a hydroxyethyl group and a nitro group further modifies its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethyl)-7-nitro-4H-1,4-benzoxazin-3-one typically involves the nitration of a benzoxazinone precursor followed by the introduction of a hydroxyethyl group. One common method involves the nitration of 4H-1,4-benzoxazin-3-one using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro derivative is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of safer nitration agents and greener solvents can be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethyl)-7-nitro-4H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-(2-carboxyethyl)-7-nitro-4H-1,4-benzoxazin-3-one.

    Reduction: Formation of 2-(2-hydroxyethyl)-7-amino-4H-1,4-benzoxazin-3-one.

    Substitution: Formation of various substituted benzoxazinone derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-hydroxyethyl)-7-nitro-4H-1,4-benzoxazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethyl)-7-nitro-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyethyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxyethyl methacrylate: A monomer used in the production of hydrogels and contact lenses.

    2-hydroxyethyl disulfide: An organosulfur compound used in material science and as a precursor for self-assembled monolayers.

Uniqueness

2-(2-hydroxyethyl)-7-nitro-4H-1,4-benzoxazin-3-one is unique due to its combination of a benzoxazinone ring system with both a hydroxyethyl and a nitro group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(2-hydroxyethyl)-7-nitro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c13-4-3-8-10(14)11-7-2-1-6(12(15)16)5-9(7)17-8/h1-2,5,8,13H,3-4H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMZSIGEYJLZHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC(C(=O)N2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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